

2-Methylthiazole-4-carbohydrazide molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylthiazole-4-carbohydrazide

Cat. No.: B011238

[Get Quote](#)

An In-Depth Technical Guide to **2-Methylthiazole-4-carbohydrazide**: Properties, Synthesis, and Applications

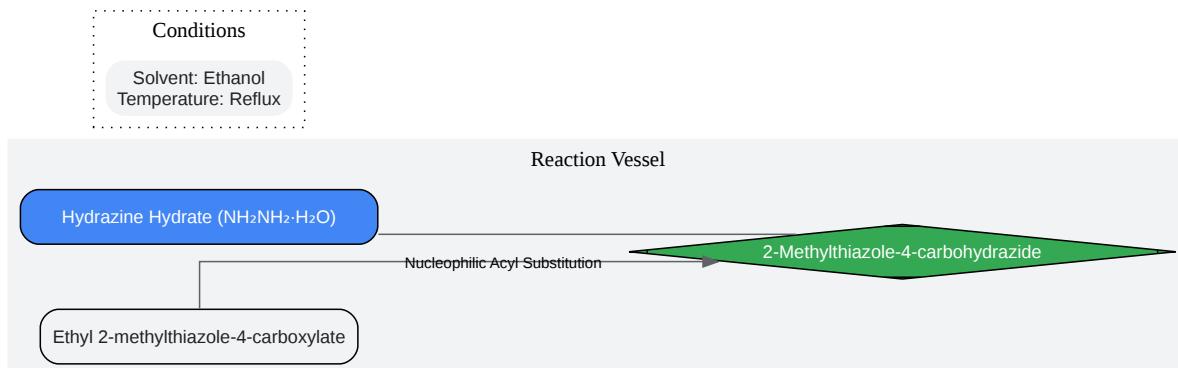
Abstract

This technical guide provides a comprehensive overview of **2-Methylthiazole-4-carbohydrazide**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's core physicochemical properties, proposes a validated synthetic pathway, and explores its potential applications as a versatile building block for novel therapeutic agents. By integrating foundational chemical data with practical methodologies and mechanistic insights, this guide serves as an essential resource for scientists engaged in the exploration of thiazole-based scaffolds.

Core Physicochemical Properties

2-Methylthiazole-4-carbohydrazide is a specialized organic compound featuring a thiazole ring substituted with a methyl group and a carbohydrazide functional group. The presence of both the electron-rich thiazole nucleus and the reactive hydrazide moiety makes it a valuable intermediate in organic synthesis.^[1] The carbohydrazide function, in particular, is a well-known pharmacophoric group and a key building block for constructing various heterocyclic systems with demonstrated biological activity.^[2]

Key quantitative data for this compound are summarized in the table below.


Property	Value	Source(s)
CAS Number	101767-28-6	[3] [4] [5] [6] [7]
Molecular Formula	C ₅ H ₇ N ₃ OS	[3] [4] [5] [8] [9]
Molecular Weight	157.19 g/mol	[3] [8] [9]
Exact Mass	157.030983 g/mol	[4]
Melting Point	126-129 °C	[4]
Density	1.355 g/cm ³	[4]
MDL Number	MFCD00662677	[3] [6]

Synthesis and Mechanistic Pathway

The synthesis of **2-Methylthiazole-4-carbohydrazide** is typically achieved through a two-step process starting from the corresponding ester, ethyl 2-methylthiazole-4-carboxylate. This method is efficient and relies on a classic nucleophilic acyl substitution reaction.

Proposed Synthetic Workflow

The overall transformation involves the conversion of an ester to a hydrazide using hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the desired carbohydrazide.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Methylthiazole-4-carbohydrazide**.

Experimental Protocol: Synthesis of 2-Methylthiazole-4-carbohydrazide

This protocol describes a standard laboratory procedure for the synthesis, based on common methodologies for converting esters to hydrazides.

- Preparation: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methylthiazole-4-carboxylate (1 equivalent).
- Solvent Addition: Add absolute ethanol to the flask until the starting material is fully dissolved. A typical concentration is 0.5 M.
- Reagent Addition: Slowly add hydrazine hydrate (3-5 equivalents) to the stirred solution at room temperature. The excess hydrazine ensures the reaction goes to completion.
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no

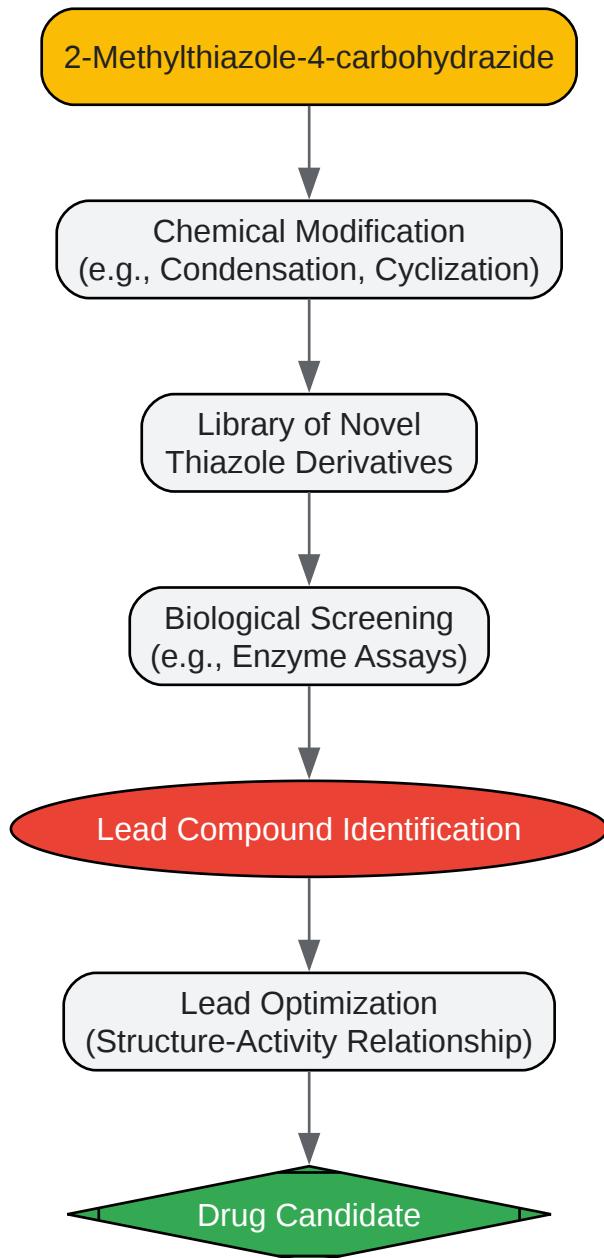
longer visible.

- **Workup and Isolation:**
 - Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.
 - Collect the resulting solid precipitate by vacuum filtration.
 - Wash the solid with cold ethanol to remove any unreacted hydrazine and other impurities.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final **2-Methylthiazole-4-carbohydrazide** as a crystalline solid.
- **Characterization:** Confirm the identity and purity of the product using analytical techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Melting Point analysis.

Applications in Research and Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.^[1] The carbohydrazide moiety serves as a versatile handle for synthesizing more complex molecules through reactions like condensation with aldehydes and ketones or cyclization to form other heterocyclic systems.^[2]

Role as a Synthetic Intermediate


2-Methylthiazole-4-carbohydrazide is a key intermediate for creating libraries of novel compounds for high-throughput screening. Its bifunctional nature allows for systematic structural modifications to optimize biological activity and selectivity.

- **Antidiabetic Agents:** Hydrazine-clubbed thiazole derivatives have been investigated as potential antidiabetic agents, showing inhibitory activity against enzymes like aldose reductase, α -glycosidase, and α -amylase.^[10]
- **Muscarinic M3 Antagonists:** The related 2-aminothiazole-4-carboxamide scaffold has been identified as a novel class of selective antagonists for the muscarinic M3 receptor, which is a

target for treating respiratory diseases.[11]

- Antioxidant Agents: Thiazole sulfonamide derivatives have been synthesized and shown to possess significant antioxidant properties.[12]

The logical flow from this building block to a potential drug candidate is illustrated below.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow using the target molecule.

Safety, Handling, and Storage

As with any chemical reagent, **2-Methylthiazole-4-carbohydrazide** should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Storage: For optimal stability, the compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere.[\[3\]](#)[\[6\]](#) Recommended storage temperature is between 2-8°C.[\[3\]](#)[\[6\]](#)
- Safety Data: Researchers must consult the material's specific Safety Data Sheet (SDS) for comprehensive hazard information, first-aid measures, and disposal guidelines. This compound is intended for research use only.[\[9\]](#)

Conclusion

2-Methylthiazole-4-carbohydrazide is a high-value chemical intermediate with significant potential in the field of drug discovery. Its defined physicochemical properties, straightforward synthesis, and the proven biological relevance of its constituent moieties make it an attractive starting point for developing novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lab-chemicals.com [lab-chemicals.com]

- 4. echemi.com [echemi.com]
- 5. 2-Methylthiazole-4-carbohydrazide Price at ChemsrC [chemsrc.com]
- 6. 101767-28-6|2-Methylthiazole-4-carbohydrazide|BLD Pharm [bldpharm.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. 2-Methylthiazole-4-carbohydrazide [myskinrecipes.com]
- 9. scbt.com [scbt.com]
- 10. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Methylthiazole-4-carbohydrazide molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b011238#2-methylthiazole-4-carbohydrazide-molecular-weight-and-formula\]](https://www.benchchem.com/product/b011238#2-methylthiazole-4-carbohydrazide-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com